2-Phenylbenzofuran-3-carbonitrile 2-Phenylbenzofuran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18321079
InChI: InChI=1S/C15H9NO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H
SMILES:
Molecular Formula: C15H9NO
Molecular Weight: 219.24 g/mol

2-Phenylbenzofuran-3-carbonitrile

CAS No.:

Cat. No.: VC18321079

Molecular Formula: C15H9NO

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylbenzofuran-3-carbonitrile -

Specification

Molecular Formula C15H9NO
Molecular Weight 219.24 g/mol
IUPAC Name 2-phenyl-1-benzofuran-3-carbonitrile
Standard InChI InChI=1S/C15H9NO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H
Standard InChI Key CJMQMMJYJMICQV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C#N

Introduction

Structural Characteristics and Molecular Properties

The benzofuran scaffold consists of a fused benzene and furan ring system. In 2-phenylbenzofuran-3-carbonitrile, the phenyl group at C2 introduces steric bulk and π-conjugation, while the nitrile group at C3 enhances electron-withdrawing characteristics. The molecular formula is C13H9NO, with a molecular weight of 195.22 g/mol.

Spectroscopic Identification

  • 1H NMR: The aromatic protons of the benzofuran core typically resonate between δ 6.8–8.0 ppm. For example, in analogous 3-substituted benzofurans, the C3 nitrile group deshields adjacent protons, shifting signals downfield .

  • 13C NMR: The nitrile carbon appears near δ 115–120 ppm, while the benzofuran carbons range from δ 110–160 ppm .

  • IR Spectroscopy: A strong absorption band at ~2200 cm⁻¹ confirms the presence of the nitrile group .

Crystallographic Data

While no single-crystal X-ray data for 2-phenylbenzofuran-3-carbonitrile is available, related benzofuran derivatives exhibit planar geometries with dihedral angles between the benzofuran and phenyl groups ranging from 5°–30° .

Synthetic Methodologies

Transition Metal-Catalyzed Cyclization

Copper- and palladium-catalyzed reactions dominate benzofuran synthesis. For example:

  • Copper-Mediated Coupling: A method using CuCl and DBU in DMF facilitates trifluoroethyl-substituted benzofuran formation via reductive elimination (yields: 45–93%) . Adapting this protocol, 2-phenylbenzofuran-3-carbonitrile could be synthesized from o-hydroxy aldehydes and nitrile-containing alkynes .

  • Palladium-Catalyzed Three-Component Reactions: Pd(COD)Cl₂ and diphenyl-2-pyridylphosphine enable the assembly of benzofurans from 2-bromophenol, paraformaldehyde, and 2-bromo-1-phenylethanone . Substituting the ketone with a nitrile precursor may yield the target compound .

Table 1: Comparative Analysis of Synthetic Routes

MethodCatalystSolventYield (%)Key Intermediate
CuCl/DBU CuClDMF45–93Copper acetylide
Pd(COD)Cl₂/dpppy Pd(COD)Cl₂DMSO42–81Diazocompound
Eaton’s Reagent PPA50–98α-Phenoxy ketone

Acid-Mediated Cyclodehydration

Eaton’s reagent (phosphoric acid with P₂O₅) promotes the cyclodehydration of α-phenoxy ketones to benzofurans. For instance, 3-phenylbenzofuran was synthesized at 75°C in 80% yield . Introducing a nitrile group at C3 would require α-phenoxy ketones with nitrile substituents, though such precursors may necessitate multi-step synthesis .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient nitrile group directs electrophilic attacks to the C4 and C6 positions of the benzofuran ring. Halogenation and nitration reactions are feasible under mild conditions, analogous to 2-phenylbenzofuran derivatives .

Nucleophilic Addition

The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines. For example, treatment with H₂SO₄/EtOH yields 2-phenylbenzofuran-3-carboxylic acid, a potential pharmacophore .

Applications in Pharmacology and Materials Science

Antioxidant Activity

Stilbenoid-type 2-phenylbenzofurans exhibit radical scavenging properties. Quantum mechanical calculations suggest that nitrile substitution at C3 enhances electron delocalization, potentially improving antioxidant capacity .

Organic Electronics

The planar structure and π-conjugation make 2-phenylbenzofuran-3-carbonitrile a candidate for organic light-emitting diodes (OLEDs). Nitrile groups improve electron mobility, as seen in related cyanated heterocycles .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral 2-phenylbenzofuran-3-carbonitrile derivatives.

  • Pharmacokinetic Studies: Evaluating bioavailability and metabolic pathways for therapeutic applications.

  • Polymer Integration: Incorporating the nitrile moiety into conductive polymers for flexible electronics.

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